molecular formula C18H21N7O2 B14728021 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine CAS No. 13888-14-7

5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine

Cat. No.: B14728021
CAS No.: 13888-14-7
M. Wt: 367.4 g/mol
InChI Key: ZEPAFKCVLRZHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine typically involves the reaction of appropriate triazole and triazine precursors under specific conditions. One common method involves the alkylation of 7-substituted (dinitro)triazolo[4,3-a][1,3,5]triazin-5-yl methanides with allyl and benzyl bromide . The reaction is carried out in the presence of potassium salts and leads to the formation of zwitterionic compounds with a positive charge on the nitrogen atom of the triazole ring and a negative charge localized on the dinitromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include zwitterionic compounds with alkylated triazole rings and substituted phenyl or morpholine groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of morpholine groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

13888-14-7

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

4-(5-morpholin-4-yl-3-phenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)morpholine

InChI

InChI=1S/C18H21N7O2/c1-2-4-14(5-3-1)15-21-22-17-19-16(23-6-10-26-11-7-23)20-18(25(15)17)24-8-12-27-13-9-24/h1-5H,6-13H2

InChI Key

ZEPAFKCVLRZHKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NN=C(N3C(=N2)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.